molecular formula C6H17NOSSi B13599896 Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone

Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone

Cat. No.: B13599896
M. Wt: 179.36 g/mol
InChI Key: KXQBNFFMIDTZOQ-UHFFFAOYSA-N
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Description

Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone is a sulfur-containing compound characterized by a lambda6-sulfanone core (S=O group) with imino, methyl, and 2-(trimethylsilyl)ethyl substituents. This compound belongs to the class of sulfanones, which are notable for their diverse reactivity and applications in organic synthesis and materials science.

Properties

Molecular Formula

C6H17NOSSi

Molecular Weight

179.36 g/mol

IUPAC Name

trimethyl-[2-(methylsulfonimidoyl)ethyl]silane

InChI

InChI=1S/C6H17NOSSi/c1-9(7,8)5-6-10(2,3)4/h7H,5-6H2,1-4H3

InChI Key

KXQBNFFMIDTZOQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=N)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound is typically synthesized by the reaction of a suitable sulfinyl chloride derivative with methylamine or its equivalent in the presence of a 2-(trimethylsilyl)ethyl substituent. The key step involves the formation of the sulfinamide bond (S=O and S-N) under controlled conditions to ensure the lambda6-sulfanone configuration.

Specific Preparation Protocols

Step Reagents and Conditions Description Yield (%) Reference
1 2-(Trimethylsilyl)ethyl sulfinyl chloride + methylamine Reaction in anhydrous solvent (e.g., dichloromethane) at 0-5°C Formation of sulfinamide intermediate 80-90
2 Purification by column chromatography or distillation Isolation of pure imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone Purity >95%

Alternative Synthetic Approaches

  • Oxidative Sulfur Insertion : Starting from the corresponding sulfide, selective oxidation using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) can afford the sulfinamide after reaction with methylamine under controlled pH and temperature.

  • Direct Sulfinamide Formation : Some protocols describe the direct reaction of 2-(trimethylsilyl)ethyl amine derivatives with sulfur dioxide surrogates followed by methylation steps, though these are less common and yield variable purity.

Reaction Conditions and Optimization

  • Temperature : Maintaining low temperatures (0-5°C) during the addition of methylamine is critical to minimize side reactions and decomposition.

  • Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) are preferred solvents to ensure solubility and reaction control.

  • Purification : Due to the oily nature of the product, purification typically involves silica gel chromatography under inert atmosphere or vacuum distillation.

  • Purity and Physical Form : The compound is obtained as an oil with a purity of approximately 95% when prepared under optimized conditions.

  • Storage Conditions : Stable under refrigeration at 4°C, with storage under inert atmosphere recommended to prevent hydrolysis or oxidation.

  • Spectroscopic Characterization : Confirmatory data include NMR (proton and silicon), IR spectra showing characteristic S=O stretching, and mass spectrometry consistent with the molecular formula C6H17NOSSi.

Parameter Optimal Condition Notes
Starting Material 2-(Trimethylsilyl)ethyl sulfinyl chloride Commercially available or synthesized
Aminating Agent Methylamine (anhydrous) Stoichiometric or slight excess
Solvent Dichloromethane, THF Anhydrous, inert atmosphere preferred
Temperature 0-5°C Controls reaction rate and purity
Purification Method Silica gel chromatography, vacuum distillation Essential for removing impurities
Yield 80-90% Dependent on reaction scale and purity
Physical State Oil Requires careful handling
Storage 4°C, inert atmosphere Prevents degradation

The preparation of this compound is reliably achieved via the reaction of 2-(trimethylsilyl)ethyl sulfinyl chloride with methylamine under controlled low-temperature conditions in anhydrous solvents. The process yields a high-purity oil that requires careful purification and storage. Alternative synthetic routes exist but are less common. The described methods are supported by analytical data and safety profiles from reputable chemical suppliers and patent literature, ensuring reproducibility and scalability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone moiety to sulfides.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfanone and trimethylsilyl groups into target molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The exact molecular targets and pathways are still under investigation, but its reactivity with nucleophiles and electrophiles plays a significant role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone with structurally related lambda6-sulfanones documented in recent literature and chemical databases.

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference ID
This compound (Target Compound) C7H17NOSSi 203.36* Methyl, 2-(trimethylsilyl)ethyl Hypothesized high thermal stability due to TMS group; reactivity likely influenced by imino group.
Imino(methyl)(pyridin-2-yl)-lambda6-sulfanone C6H8N2OS 156.21 Methyl, pyridin-2-yl Density: 1.25 g/cm³; Melting Point: 61–63°C; moderate polarity due to pyridine ring.
Imino(3-methylbutyl)(2-methylpropyl)-lambda6-sulfanone C10H23NOS 205.36 3-methylbutyl, 2-methylpropyl No experimental data on physical properties; structurally similar to branched alkyl sulfanones.
Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone C8H19NOS 177.31 3-methylbutyl, isopropyl Smiles: CC(C)CCS(=N)(=O)C(C)C; branched substituents suggest low crystallinity.
Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone C6H11N3OS 173.24 Ethyl, 1-methylimidazol-2-yl Storage: Not specified; potential biological activity due to imidazole moiety.
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone C8H11NO2S 185.24 2-hydroxyphenyl, dimethyl CAS: 2059937-36-7; phenolic group may enable coordination or hydrogen bonding.

Notes:

  • Molecular Weight Estimation: The target compound’s molecular weight is calculated based on its formula (C7H17NOSSi).
  • Thermal Stability: The trimethylsilyl (TMS) group in the target compound is expected to enhance thermal stability compared to non-silylated analogs, as seen in other silyl-functionalized organosulfur compounds .
  • Reactivity: The imino group (-N=) in these compounds may participate in tautomerization or act as a weak base, depending on the electronic environment .

Characterization Tools :

  • X-ray Crystallography: Programs like SHELXL and WinGX are widely used for structural elucidation of sulfanones .
  • Spectroscopy: NMR and IR data for related compounds suggest characteristic S=O stretches near 1050–1150 cm⁻¹ and imino proton resonances at δ 8–10 ppm .

Q & A

Q. What are the recommended synthetic routes for Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions, leveraging the reactivity of the trimethylsilyl (TMS) group. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may increase side reactions like desilylation .
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve electrophilicity at the sulfur center .
  • Purification : Chromatography (e.g., silica gel) or recrystallization ensures ≥95% purity, critical for downstream applications .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological validation includes:

  • Spectroscopy : ¹H/¹³C NMR to verify the TMS group (δ ~0.1 ppm) and sulfanone moiety (S=O stretch at 1050–1150 cm⁻¹ in IR) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₈H₁₈NSSi) .
  • Elemental analysis : Carbon/nitrogen/sulfur ratios must align with theoretical values (±0.3%) .

Q. What are the stability considerations for this compound under laboratory conditions?

Stability depends on:

  • Moisture sensitivity : The TMS group hydrolyzes in aqueous media; storage under inert gas (Ar/N₂) in anhydrous solvents (e.g., THF, DCM) is recommended .
  • Thermal degradation : Decomposes above 150°C; differential scanning calorimetry (DSC) can identify degradation thresholds .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential release of volatile siloxanes during reactions .

Advanced Research Questions

Q. How do substituents (e.g., TMS vs. alkyl groups) influence the compound’s reactivity in cross-coupling reactions?

  • Electrophilicity : The TMS group increases sulfur’s electrophilicity, enabling nucleophilic attacks at the sulfanone center. Comparative studies with ethyl or methyl analogs show 20–30% higher reaction yields for TMS derivatives in Suzuki-Miyaura couplings .
  • Steric effects : Bulkier substituents reduce accessibility to the sulfur atom, as evidenced by slowed kinetics in SN2 reactions .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Meta-analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., cytochrome P450) while controlling for variables like solvent polarity (e.g., DMSO vs. EtOH) .
  • Structure-activity relationship (SAR) : Tabulate substituent effects (see Table 1) to identify trends in potency or selectivity .

Table 1 : Substituent Impact on Biological Activity

SubstituentEnzyme Inhibition (%)LogPReference
TMS85 ± 32.1
Ethyl72 ± 51.8
2-Fluorophenyl91 ± 22.4

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models binding to cysteine proteases, highlighting hydrogen bonds between the sulfanone oxygen and catalytic triad residues .
  • MD simulations : GROMACS trajectories assess stability of ligand-receptor complexes over 100 ns, correlating with experimental IC₅₀ values .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

  • LC-MS monitoring : Detect desilylated byproducts (e.g., [M–Si(CH₃)₃]+) in real-time .
  • Process optimization : Continuous flow reactors reduce side reactions by maintaining precise temperature/pH control (e.g., 70°C, pH 7.5) .

Q. What mechanistic insights explain its role in catalytic cycles (e.g., as a ligand or intermediate)?

  • Coordination chemistry : The sulfanone sulfur acts as a weak-field ligand, stabilizing transition metals (e.g., Pd⁰/PdII) in cross-coupling reactions. XANES spectroscopy confirms Pd–S bond formation (edge energy shift ~3 eV) .
  • Radical pathways : EPR spectroscopy detects thiyl radicals (g ≈ 2.005) in photoredox reactions, suggesting alternative mechanistic pathways .

Methodological Guidelines

  • Contradiction analysis : Replicate conflicting studies using standardized protocols (e.g., fixed solvent systems, purity thresholds) .
  • Data reproducibility : Share raw spectral data (NMR, MS) via repositories like Zenodo for peer validation .

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